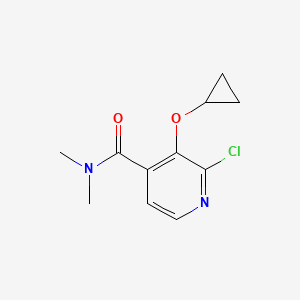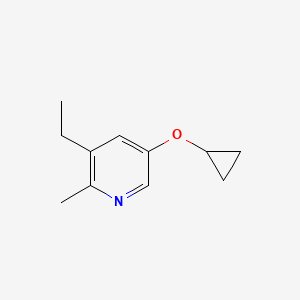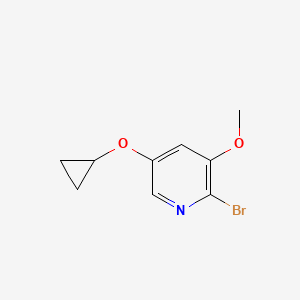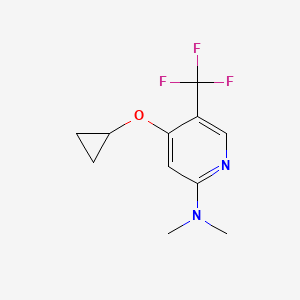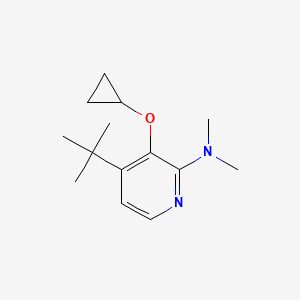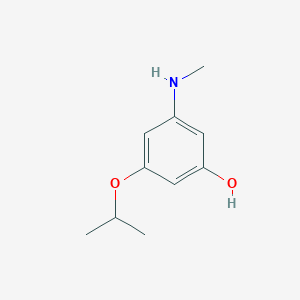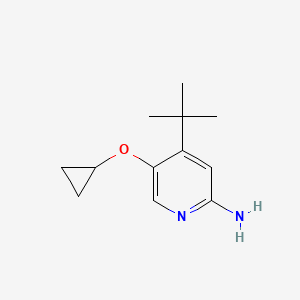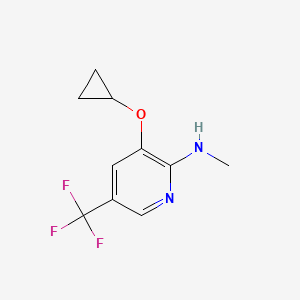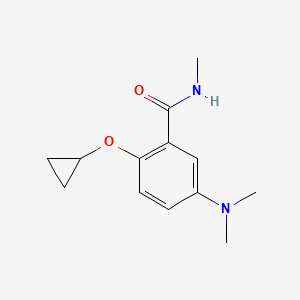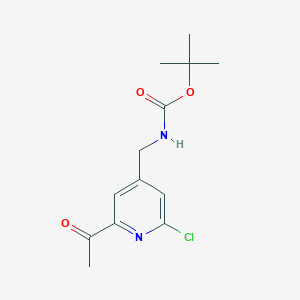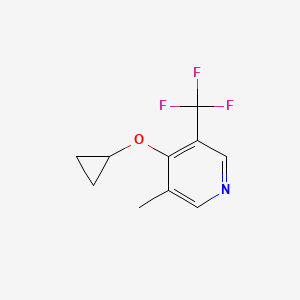
Tert-butyl (2-chloro-6-formylpyridin-4-YL)methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2-chloro-6-formylpyridin-4-YL)methylcarbamate is a chemical compound with the molecular formula C12H15ClN2O3 and a molecular weight of 270.71 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a chloro group and a formyl group, as well as a tert-butyl carbamate moiety. It is used in various scientific research applications due to its reactivity and functional groups.
Méthodes De Préparation
The synthesis of Tert-butyl (2-chloro-6-formylpyridin-4-YL)methylcarbamate typically involves the reaction of 2-chloro-6-formylpyridine with tert-butyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure the formation of the desired product . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Tert-butyl (2-chloro-6-formylpyridin-4-YL)methylcarbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Tert-butyl (2-chloro-6-formylpyridin-4-YL)methylcarbamate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Tert-butyl (2-chloro-6-formylpyridin-4-YL)methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of receptor activity. The chloro group can participate in halogen bonding, which can influence the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Tert-butyl (2-chloro-6-formylpyridin-4-YL)methylcarbamate can be compared with similar compounds such as:
Tert-butyl (6-bromo-2-chloropyridin-3-YL)methylcarbamate: This compound has a bromo group instead of a formyl group, which affects its reactivity and applications.
2-chloro-4-tert-butylpyridine: This compound lacks the formyl and carbamate groups, making it less versatile in chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications in various fields.
Propriétés
Formule moléculaire |
C12H15ClN2O3 |
|---|---|
Poids moléculaire |
270.71 g/mol |
Nom IUPAC |
tert-butyl N-[(2-chloro-6-formylpyridin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C12H15ClN2O3/c1-12(2,3)18-11(17)14-6-8-4-9(7-16)15-10(13)5-8/h4-5,7H,6H2,1-3H3,(H,14,17) |
Clé InChI |
KLVWQSYLBXJQOT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=CC(=NC(=C1)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


